One of the most widespread uses of NTA in research is protein purification and isolation. Scientists often engineer proteins with a specific sequence of six histidine residues (His-tag) at their end. NTA, when complexed with a specific metal ion (often nickel), has a high affinity for these His-tags. This allows researchers to bind the target protein to a column containing immobilized NTA. By washing away unbound proteins and cellular debris, they can achieve efficient purification of the desired protein [1]. This technique, known as immobilized metal affinity chromatography (IMAC), is a cornerstone of modern protein biochemistry [1].
[1] Biosensors Based on the Binding Events of Nitrilotriacetic Acid–Metal Complexes (MDPI) ()
NTA's ability to chelate metals makes it useful for studying interactions between proteins and metal ions. Researchers can use NTA to remove specific metal ions from a protein, thereby disrupting its function and gaining insights into the role of the metal in protein activity [2]. Conversely, NTA loaded with a specific metal can be used to introduce the metal ion into a protein in a controlled manner, allowing researchers to study the effects of metal binding [2].
[2] Nitrilotriacetic acid (NTA) - Ataman Kimya
The specific binding between NTA-metal complexes and His-tags can be exploited to develop biosensors for detecting specific proteins. By attaching NTA to a sensor surface and loading it with a metal ion, researchers can create a platform that selectively binds to His-tagged proteins. This allows for the detection and quantification of the target protein in a sample [3].
[3] Biosensors Based on the Binding Events of Nitrilotriacetic Acid–Metal Complexes (MDPI) ()
Nitrilotriacetic acid, with the chemical formula N(CH₂CO₂H)₃, is a colorless solid that is soluble in water. Its molecular structure consists of three carboxylic acid groups attached to a central nitrogen atom, making it a tricarboxylic acid. The compound is primarily encountered in its conjugate base form, nitrilotriacetate, which acts as a chelating agent for various metal ions such as calcium, cobalt, copper, and iron .
The primary mechanism of action of NTA is its chelation of metal cations. By forming complexes with metal ions, NTA can:
While NTA is generally considered non-toxic in humans at typical exposure levels [], studies have shown potential carcinogenicity in animals. Long-term exposure to high concentrations should be avoided.
where M represents a metal ion .
The synthesis of nitrilotriacetic acid can be achieved through several methods:
Nitrilotriacetic acid has diverse applications across various fields:
Studies have shown that nitrilotriacetic acid interacts with heavy metals, forming stable complexes that can be utilized for environmental remediation. Its ability to sequester metals makes it valuable in both industrial processes and laboratory applications. Additionally, research indicates that nitrilotriacetic acid can influence the bioavailability of metals in biological systems .
Several compounds share structural similarities with nitrilotriacetic acid, each exhibiting unique properties:
Compound Name | Structure Type | Key Features |
---|---|---|
N-Methyliminodiacetic Acid | Aminocarboxylic Acid | More biodegradable than nitrilotriacetic acid |
Imidodiacetic Acid | Amino Dicarboxylic Acid | Less effective as a chelator compared to nitrilotriacetic acid |
N-(2-Carboxyethyl)iminodiacetic Acid | Aminocarboxylic Acid | Biodegradable analogue of nitrilotriacetic acid |
N-Hydroxyiminodiacetic Acid | Hydroxy Aminocarboxylic Acid | Used for specific metal ion binding applications |
Each of these compounds has distinct characteristics that differentiate them from nitrilotriacetic acid, particularly regarding their biodegradability and effectiveness as chelating agents .
Nitrilotriacetic acid exhibits complex acid-base behavior due to its multiple ionizable functional groups. The molecule contains three carboxylic acid groups and one tertiary amine group, resulting in a tetrafunctional acid-base system with four distinct dissociation steps [9] [10]. The compound demonstrates amphoteric properties, functioning as both an acid through carboxylate deprotonation and as a base through protonation of the tertiary amine nitrogen [9].
The dissociation sequence begins with the tertiary amine acting as a base by attracting a proton, followed by successive deprotonation of the three carboxyl groups [9]. Multiple studies have reported slightly varying pKa values, reflecting different experimental conditions and methodologies. The most commonly cited values are pKa₁ = 1.49 (most acidic), pKa₂ = 2.27, pKa₃ = 3.05, and pKa₄ = 10.3 (most basic) at 25°C [9]. Alternative determinations report pKa₁ = 1.80, pKa₂ = 2.48, and pKa₃ = 9.65 at 25°C [10].
The extent of ionization increases with increasing pH, significantly affecting the compound's chelating capacity and solubility characteristics [9]. At physiological pH values (around 7.4), nitrilotriacetic acid exists predominantly in its fully deprotonated trianionic form (NTA³⁻), which represents the most effective chelating species [11]. The wide separation between the carboxylate pKa values (1.49-3.05) and the amine pKa value (10.3) creates distinct pH regions where different ionic species predominate [9] [10].
Dissociation Step | pKa Value | Temperature (°C) | Reference |
---|---|---|---|
pKa₁ (most acidic) | 1.49 | 25 | [9] |
pKa₂ | 2.27 | 25 | [9] |
pKa₃ | 3.05 | 25 | [9] |
pKa₄ (most basic) | 10.3 | 25 | [9] |
Alternative values pKa₁ | 1.80 | 25 | [10] |
Alternative values pKa₂ | 2.48 | 25 | [10] |
Alternative values pKa₃ | 9.65 | 25 | [10] |
Nitrilotriacetic acid exhibits markedly different solubility behavior depending on the medium and its ionic form. The free acid demonstrates limited solubility in pure water, with reported values of 1.28 g/L at 22.5°C and 59 g/L at 25°C [12] [2] [5] [6]. This apparent discrepancy reflects different experimental conditions and the compound's complex ionization behavior in aqueous solutions. Temperature significantly influences aqueous solubility, increasing from 0.13 g/100 g at 5°C to 3.3 g/100 g at 100°C [10].
The solubility characteristics dramatically change upon salt formation. Alkali metal salts, particularly the trisodium salt, exhibit exceptional water solubility, with trisodium nitrilotriacetate dissolving up to 640 g/L in water at 25°C [10]. This enhanced solubility results from the ionic nature of the salts and favorable hydration interactions [11]. The compound dissolves readily in 1 M sodium hydroxide solution (0.1 M at 20°C, forming clear, colorless solutions) [1] [8].
In organic solvents, nitrilotriacetic acid demonstrates poor solubility in most non-polar and moderately polar systems [1] [13] [3] [7]. However, it exhibits solubility in ethanol and shows enhanced dissolution in ammonia solutions and other alkaline media [1] [2] [3]. The low LogP value (-3.81) confirms the compound's hydrophilic nature and preference for aqueous environments over organic phases [1] [7]. This solubility profile significantly impacts its practical applications, particularly in water treatment and detergent formulations where aqueous solubility is essential [10].
Solvent/Conditions | Solubility | Reference |
---|---|---|
Water at 22.5°C | 1.28 g/L | [2] [5] [6] |
Water at 25°C | 59 g/L | [12] |
Water at 5°C | 0.13 g/100 g | [10] |
Water at 80°C | 0.95 g/100 g | [10] |
Water at 100°C | 3.3 g/100 g | [10] |
1 M NaOH at 20°C | 0.1 M (clear, colorless) | [1] [8] |
Ethanol | Soluble | [2] |
Organic solvents (general) | Insoluble in most | [1] [13] [3] [7] |
Ammonia solution | Soluble | [1] [3] |
Alkali solutions | Soluble | [1] [3] |
Trisodium salt in water at 25°C | 640 g/L | [10] |
Comprehensive thermal stability studies reveal that nitrilotriacetic acid and its salts exhibit significant variations in thermal decomposition behavior depending on their ionic form and solution conditions. Nuclear magnetic resonance investigations at 200°C demonstrate that sodium salts of nitrilotriacetic acid possess remarkable thermal stability compared to related chelating agents [14]. The disodium salt (Na₂HNTA) and trisodium salt (Na₃NTA) both exhibit half-lives exceeding 1000 hours in aqueous solutions at 200°C, representing exceptional thermal stability for organic chelating compounds [14].
In contrast, the free acid (H₃NTA) shows considerably reduced thermal stability with a half-life of approximately 12 hours at 200°C in aqueous solution [14]. This dramatic difference reflects the influence of protonation state on decomposition mechanisms. The enhanced stability of sodium salts results from the absence of available protons for facilitating thermal decomposition pathways [14]. Studies indicate that thermal decomposition in basic solutions occurs through different mechanisms than in acidic conditions, with protonation-dependent pathways being significantly slower [14].
The compound's melting point occurs with simultaneous decomposition between 242-245°C for the free acid, while the trisodium salt monohydrate decomposes at 340°C [1] [2] [5] [6] [11]. Decomposition pathways involve complex mechanisms including carbon-nitrogen bond cleavage and carboxylate group elimination. Dissolved oxygen exhibits minimal influence on decomposition rates for sodium salts, though slight acceleration was observed for Na₃NTA solutions [14]. The thermal stability studies suggest that nitrilotriacetic acid salts remain stable enough for industrial applications at temperatures up to 200°C, though extrapolation to higher temperatures requires caution due to potential alternative decomposition mechanisms [14].
Compound | Temperature (°C) | Half-life/Stability | Conditions | Reference |
---|---|---|---|---|
H₃NTA | 200 | 12 hours | Aqueous solution | [14] |
Na₂HNTA | 200 | >1000 hours | Aqueous solution | [14] |
Na₃NTA | 200 | >1000 hours | Aqueous solution | [14] |
NTA (decomposition onset) | 242-245 | Decomposes | Melting point | [1] [2] [5] [6] |
Trisodium salt monohydrate | 340 | Decomposes | Melting point | [11] |
Nitrilotriacetic acid demonstrates exceptional metal chelation capabilities through its tetradentate coordination structure, involving three carboxylate oxygen atoms and one nitrogen atom from the tertiary amine group [3] [11]. The thermodynamic stability of metal-nitrilotriacetic acid complexes varies significantly across different metal ions, reflecting the electronic and steric factors governing coordination chemistry. Formation constants span several orders of magnitude, from relatively weak complexes with alkaline earth metals to extremely stable complexes with transition metals and heavy metals [11].
The stability sequence follows the general order: Fe³⁺ > Hg²⁺ > Cu²⁺ > Ni²⁺ > Pb²⁺ > Zn²⁺ > Cu²⁺ > Cd²⁺ > Fe²⁺ > Mn²⁺ > Ca²⁺ > Mg²⁺, with formation constants (log K) ranging from 5.47 for magnesium to 15.9 for ferric iron at 25°C [11]. Trivalent metal ions generally form more stable complexes than divalent ions due to stronger electrostatic interactions and more favorable charge-to-size ratios [15].
The thermodynamic parameters reveal that complex formation is generally enthalpically favorable, with entropic contributions varying depending on the specific metal ion and solution conditions [16] [17]. Iron(III) complexes exhibit particularly high stability (log K = 15.9), making nitrilotriacetic acid highly effective for iron sequestration applications [18] [11]. The cumulative dissociation constants for ternary complexes, such as those involving amyloid-β peptides, demonstrate the compound's ability to participate in complex equilibria with dissociation constants in the range of 10⁻²¹ to 10⁻¹² M² [18].
Temperature effects on stability constants show that formation constants generally decrease with increasing temperature, consistent with enthalpically driven complex formation [19]. The chelation thermodynamics are further influenced by pH, ionic strength, and the presence of competing ligands, factors that significantly affect the practical applications of nitrilotriacetic acid in various industrial and analytical contexts [20] [21].
Metal Ion | log K (Formation Constant) | Temperature (°C) | Reference |
---|---|---|---|
Mg²⁺ | 5.47 | 25 | [11] |
Ca²⁺ | 6.39 | 25 | [11] |
Mn²⁺ | 7.46 | 25 | [11] |
Fe²⁺ | 8.33 | 20 | [11] |
Cd²⁺ | 9.78 | 25 | [11] |
Cu²⁺ | 10.38 | 25 | [11] |
Zn²⁺ | 10.66 | 25 | [11] |
Pb²⁺ | 11.34 | 25 | [11] |
Ni²⁺ | 11.50 | 25 | [11] |
Cu²⁺ | 12.94 | 25 | [11] |
Hg²⁺ | 14.6 | 25 | [11] |
Fe³⁺ | 15.9 | 25 | [11] |
Irritant;Health Hazard